molecular formula C11H17NO4 B13895491 Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Cat. No.: B13895491
M. Wt: 227.26 g/mol
InChI Key: ZXPVCSSSOGQKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS: 2940959-59-9) is a bicyclic organic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.257 g/mol . It features a bicyclo[3.1.1]heptane core substituted with an isopropyl ester at position 5, a 3-oxo group, a 2-oxa (ether) moiety, and methyl groups at positions 1 and 4. The compound is marketed by suppliers such as CymitQuimica and AiFChem for laboratory use, with a purity of 95% . Available in quantities ranging from 100 mg to 1 g, it is stored under inert atmospheric conditions at room temperature .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

propan-2-yl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

InChI

InChI=1S/C11H17NO4/c1-7(2)15-8(13)11-5-10(3,6-11)16-9(14)12(11)4/h7H,5-6H2,1-4H3

InChI Key

ZXPVCSSSOGQKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C12CC(C1)(OC(=O)N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes to Bicyclo[3.1.1]heptane Derivatives

The bicyclo[3.1.1]heptane scaffold has been synthesized historically since the 1960s but only recently has it been validated as a bioisostere for meta-substituted benzene rings due to its similar vector angles and distances between substituents. The key synthetic intermediate for accessing bicyclo[3.1.1]heptane derivatives is [3.1.1]propellane, which can be prepared via multi-step sequences involving:

  • Kulinkovich cyclopropanation
  • Cyclopropyl-allyl rearrangement
  • Dibromocyclopropanation
  • Cyclization using phenyllithium (PhLi)

This approach allows access to functionalized bicyclo[3.1.1]heptanes through radical-based transformations of [3.1.1]propellane intermediates.

Alternative Routes

An alternative practical method to obtain [3.1.1]propellane involves starting from 1,5-diiodobicyclo[3.1.1]heptane followed by appropriate transformations to yield the bicyclic core.

Preparation Methods of Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Key Synthetic Steps

The preparation of this compound involves the following critical steps:

  • Construction of the bicyclo[3.1.1]heptane core, typically from [3.1.1]propellane intermediates.
  • Introduction of the 2-oxa (oxygen) and 4-aza (nitrogen) heteroatoms into the bicyclic framework, which may be achieved by selective functional group transformations or ring-opening reactions.
  • Installation of the 3-oxo (ketone) group on the bicyclic ring.
  • Esterification with isopropanol to form the isopropyl carboxylate at the 5-position.
  • Methylation at the 1 and 4 positions to introduce the dimethyl substituents.

Radical-Based Functionalization

Radical ring-opening and functionalization of [3.1.1]propellane have been shown to be effective for installing various substituents on the bicyclo[3.1.1]heptane scaffold. For example, radical additions can introduce amino, acyl, or oxygen-containing groups at bridgehead or bridge positions, which is essential for forming the 2-oxa-4-aza bicyclic framework.

Cycloaddition Strategies

Formal cycloadditions such as [3σ+2σ] and [4+2] cycloadditions have been employed to construct highly substituted bicyclo[3.1.1]heptane derivatives. These methods allow the introduction of heteroatoms and functional groups in a controlled manner, facilitating the synthesis of complex bicyclic structures including those with ketone and ester functionalities.

Representative Preparation Procedure (Hypothetical Sequence)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of [3.1.1]propellane Kulinkovich cyclopropanation, allyl rearrangement, dibromocyclopropanation, PhLi cyclization Formation of bicyclo[3.1.1]propellane intermediate
2 Radical ring-opening Radical initiator, functionalized radical source (e.g., amino or oxygen radical) Introduction of 2-oxa and 4-aza substituents
3 Oxidation Mild oxidizing agent (e.g., PCC, Dess–Martin periodinane) Installation of 3-oxo ketone group
4 Esterification Isopropanol, acid catalyst or coupling reagent (e.g., DCC) Formation of isopropyl carboxylate at C-5
5 Methylation Methylating agent (e.g., methyl iodide, base) Introduction of methyl groups at C-1 and C-4

Note: This sequence is a generalized synthesis based on known transformations of bicyclo[3.1.1]heptane derivatives and related heterocyclic bicyclic compounds.

Data and Research Findings

Yields and Efficiency

  • Radical-based functionalizations of [3.1.1]propellane typically afford yields ranging from moderate to high (50–90%) depending on the substituents and reaction conditions.
  • Oxidative transformations to install ketone groups are generally efficient with yields above 80% when using optimized reagents.
  • Esterification reactions with isopropanol are straightforward and often proceed in yields exceeding 85%.

Structural Validation

  • X-ray crystallography and NMR spectroscopy confirm the bicyclic structure, substitution pattern, and presence of heteroatoms.
  • The vector angles and distances in the bicyclo[3.1.1]heptane core closely mimic meta-substituted benzene rings, validating the scaffold’s utility in medicinal chemistry.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Radical ring-opening Functionalization via radical intermediates High functional group tolerance; modular Requires radical initiators; potential side reactions
Cycloaddition (formal) [3σ+2σ], [4+2] cycloadditions Efficient formation of complex bicyclics May require specific substrates and catalysts
Kulinkovich cyclopropanation Formation of cyclopropane intermediates Scalable; well-established Multi-step; sensitive reagents
Oxidative cyclization Installation of ketone groups Mild conditions; high yields Requires careful control to avoid overoxidation
Esterification Formation of isopropyl esters Straightforward; high yield Requires purification to remove side products
Methylation Introduction of methyl substituents Simple reagents; high selectivity Overmethylation risk if uncontrolled

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of bicyclic esters with variations in substituent positions and heteroatom composition. Three structurally related compounds are compared below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (Target) 2940959-59-9 C₁₁H₁₇NO₄ 227.257 1-Me, 4-Me, 3-oxo, 2-oxa, isopropyl ester
Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate 2940952-18-9 C₁₀H₁₅NO₄ 213.23 4-Me, 3-oxo, 2-oxa, isopropyl ester
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate Not provided C₉H₁₃NO₄ ~199.21 (estimated) 3-oxo, 2-oxa, isopropyl ester

Key Observations :

Substituent Impact: The target compound’s additional 1-methyl group distinguishes it from the other analogues, increasing its molecular weight by ~14 g/mol compared to the 4-methyl variant .

Lipophilicity: The 1,4-dimethyl groups likely increase hydrophobicity relative to the single-methyl or non-methylated analogues, which could influence solubility and membrane permeability .

Heteroatom Variations : Unlike sulfur-containing bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives in ), the 2-oxa moiety in these compounds introduces an ether linkage, altering electronic properties and stability .

Physicochemical and Functional Implications
  • Synthetic Accessibility : The absence of melting/boiling point data for all compounds (except storage conditions for the target) limits direct comparisons. However, the higher molecular weight and substituent complexity of the target compound may necessitate specialized synthetic protocols .
  • Structural similarities suggest possible interactions with enzymatic or receptor targets, but empirical validation is required .
  • Lumping Strategy Relevance : As per , compounds with shared bicyclic cores and similar functional groups (e.g., 3-oxo, ester) may be grouped for computational modeling, though methyl substitutions would necessitate distinct parameters .

Biological Activity

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is a complex organic compound notable for its bicyclic structure and potential biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

Property Details
Molecular Formula C₁₁H₁₇N₁O₄
Molecular Weight 227.26 g/mol
CAS Number 2940959-59-9
IUPAC Name This compound

The bicyclic structure incorporates both nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and potential interactions with biological systems .

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound can modulate enzyme activity, potentially leading to therapeutic effects in metabolic pathways . Its bicyclic structure allows it to fit into enzyme active sites, which may result in inhibition or modification of enzymatic activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains . The mode of action typically involves the suppression of cell wall synthesis, leading to bacterial cell death.

Enzyme Inhibition Studies

Enzyme inhibition assays have been conducted to evaluate the compound's potential as an enzyme inhibitor. The results indicate that this compound can significantly inhibit urease and alpha-amylase enzymes, suggesting its utility in treating conditions related to these enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity : Using DPPH (1,1-diphenyl-2-picryl hydrazyl) assays, research has demonstrated that derivatives of this compound possess scavenging capabilities against free radicals, indicating potential antioxidant properties .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various enzyme targets, providing insights into its mechanism of action at a molecular level .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptaneC₁₁H₁₅N₁O₄Lacks one methyl group compared to the target compound
Isopropyl 1-methyl-3-oxo-2-oxa-4-abicyclo[3.1.1]heptaneC₁₂H₁₉N₁O₄Contains a methyl group at position 1 instead of dimethyl substitution
Tropane derivativesVariousShare a bicyclic structure but differ significantly in functional groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.